molecular formula C7H10BNO2 B13843584 (3,5-Dimethylpyridin-4-YL)boronic acid

(3,5-Dimethylpyridin-4-YL)boronic acid

Cat. No.: B13843584
M. Wt: 150.97 g/mol
InChI Key: TVRWVEKQFGKRPB-UHFFFAOYSA-N
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Description

(3,5-Dimethylpyridin-4-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound, specifically, features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a boronic acid group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-4-YL)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The palladium-catalyzed cross-coupling method is often preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed through Chan-Lam coupling.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-4-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a palladium-boronate intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a Lewis acid, facilitating the formation of new bonds through its interaction with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(3,5-dimethylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3

InChI Key

TVRWVEKQFGKRPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1C)C)(O)O

Origin of Product

United States

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